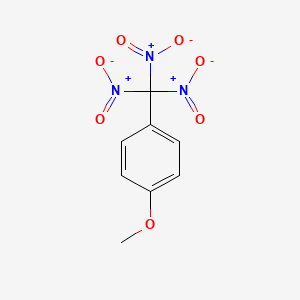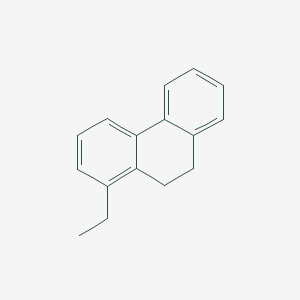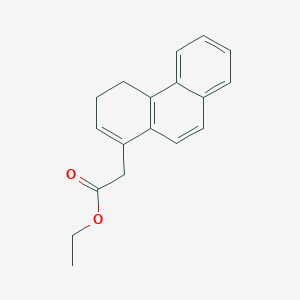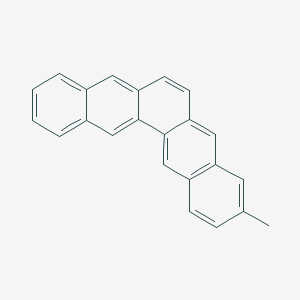
3-Methylpentaphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpentaphene is an organic compound with the molecular formula C23H16 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentaphene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of pentaphene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
化学反応の分析
Types of Reactions
3-Methylpentaphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-Methylpentaphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3-Methylpentaphene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Pentaphene: The parent compound without the methyl group.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: Another PAH with three fused benzene rings but a different arrangement.
Uniqueness
3-Methylpentaphene is unique due to the presence of the methyl group, which enhances its reactivity and potential applications. This structural modification can lead to differences in chemical behavior, biological activity, and material properties compared to its parent compound and other similar PAHs.
特性
CAS番号 |
113418-29-4 |
|---|---|
分子式 |
C23H16 |
分子量 |
292.4 g/mol |
IUPAC名 |
3-methylpentaphene |
InChI |
InChI=1S/C23H16/c1-15-6-7-18-14-23-20(12-21(18)10-15)9-8-19-11-16-4-2-3-5-17(16)13-22(19)23/h2-14H,1H3 |
InChIキー |
YBAYUXFKCSTQFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC5=CC=CC=C5C=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
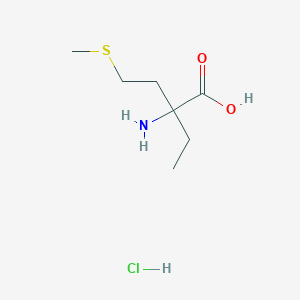
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
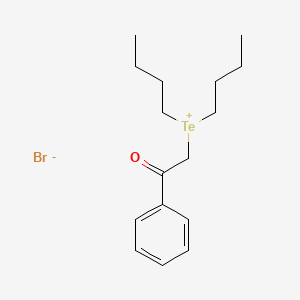
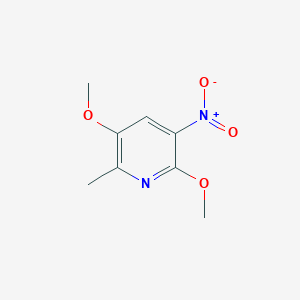
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

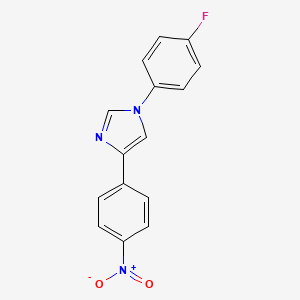
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
